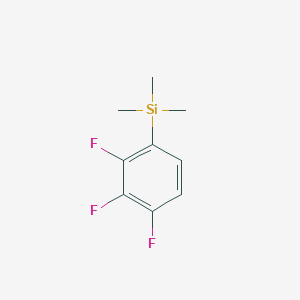
Trimethyl(2,3,4-trifluorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,3,4-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4-trifluorophenyl)silane typically involves the fluorination of chlorosilanes. One common method is the Swarts reaction, which uses antimony trifluoride as the fluorinating agent. The reaction is carried out in the presence of catalytic quantities of bromine or antimony pentachloride, often under heating or in an inert fluorinated solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
化学反応の分析
Types of Reactions: Trimethyl(2,3,4-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving silanes.
Solvents: Inert solvents such as dichloromethane or toluene are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with new Si-C bonds.
科学的研究の応用
Trimethyl(2,3,4-trifluorophenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development due to its ability to modify biological activity.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism by which Trimethyl(2,3,4-trifluorophenyl)silane exerts its effects involves the activation of silicon-hydrogen bonds. The compound acts as a Lewis acid, facilitating the reduction of carbonyl compounds and other substrates. The presence of the trifluorophenyl group enhances the reactivity and selectivity of the compound in various catalytic processes .
類似化合物との比較
Trifluoromethyltrimethylsilane (Ruppert’s Reagent): Known for its use in introducing trifluoromethyl groups into organic molecules.
Tetramethylsilane: A less reactive analog used as a standard in NMR spectroscopy.
Uniqueness: Trimethyl(2,3,4-trifluorophenyl)silane is unique due to the presence of both trimethyl and trifluorophenyl groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
特性
分子式 |
C9H11F3Si |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
trimethyl-(2,3,4-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChIキー |
MUBMWUOZQHKRRK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















